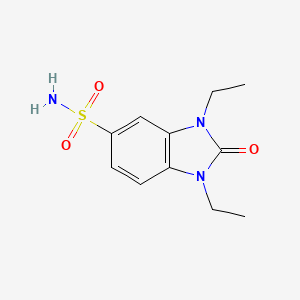

![molecular formula C22H27N3O2 B5520894 5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The specific compound you mentioned does not directly appear in the accessible scientific literature. However, compounds with similar structures, including various pyrimidine derivatives and piperidine analogs, have been widely studied due to their diverse chemical reactions, biological activities, and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-component reactions, such as the one-pot synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which demonstrates the versatility of pyrimidine synthesis strategies (Khan et al., 2013). Similarly, the synthesis of 5-methyl-4-thiopyrimidine derivatives highlights the adaptability of pyrimidine frameworks for functional group modifications (Stolarczyk et al., 2018).

Molecular Structure Analysis

Molecular and crystal structures of pyrimidine and piperidine derivatives can be elucidated using X-ray diffraction analysis, offering insights into their conformational flexibility and the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Pyrimidine and piperidine compounds undergo a variety of chemical reactions, contributing to their diverse chemical properties. For example, the catalyst-free synthesis of pyrimidine derivatives in an aqueous ethanol medium showcases the environmentally friendly approaches to synthesizing these compounds, highlighting their potential antioxidant activity (Ibberson et al., 2023).

Physical Properties Analysis

The physical properties of pyrimidine and piperidine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug design and development. Studies often focus on the solid-state properties to understand the compound's stability and compatibility with pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are essential for the development of therapeutics. Pyrimidine derivatives, for instance, have been investigated for their potential as kinase inhibitors, demonstrating the importance of understanding these properties in drug discovery (Zhang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation:

- Aminopyrimidines, similar in structure to the compound , have been synthesized and evaluated as partial agonists for the 5-HT1A receptor, a critical target in neurotransmission. One such compound showed moderate potency and metabolic stability, indicating potential pharmacological applications (Dounay et al., 2009).

Antiviral Activity:

- Derivatives of 2,4-diaminopyrimidine, structurally similar to the compound of interest, were found to inhibit retrovirus replication in cell culture. Notably, certain derivatives exhibited significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Molecular Stability and Docking Studies:

- Molecular stability, conformational analyses, and molecular docking studies of benzimidazole derivatives, related to the compound of interest, have revealed their potential as EGFR inhibitors. This indicates their applicability in anti-cancer therapies, especially given their strong binding affinities and interactions with key amino acid residues in the EGFR binding pocket (Karayel, 2021).

Estrogen Receptor Binding and Molecular Docking:

- Compounds featuring pyrimidine-piperazine conjugates have been synthesized and evaluated for their binding affinity to estrogen receptors. Some showed significant anti-proliferative activities against human breast cancer cell lines, suggesting their potential in cancer treatment. Molecular docking studies further supported their therapeutic potential (Parveen et al., 2017).

Eigenschaften

IUPAC Name |

[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-2-21-23-13-19(14-24-21)22(26)25-10-8-16(9-11-25)15-27-20-7-6-17-4-3-5-18(17)12-20/h6-7,12-14,16H,2-5,8-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYHAOIAUXLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)N2CCC(CC2)COC3=CC4=C(CCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)